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Compound of Interest

Compound Name: Sulfo-Cyanine5 azide

Cat. No.: B14769643

Introduction

Sulfo-Cyanine5 (Sulfo-Cy5) azide is a hydrophilic, water-soluble fluorescent dye widely used in
biological research for labeling proteins and other biomolecules.[1][2] Its bright fluorescence in
the far-red region of the spectrum makes it an ideal probe for various applications, including
fluorescence microscopy, flow cytometry, and proteomics.[1] The key feature of Sulfo-Cy5
azide is its azide functional group, which allows for highly specific covalent attachment to
molecules containing an alkyne group via a bio-orthogonal reaction known as "click chemistry".
[3][4] The presence of sulfo groups enhances its water solubility, making it particularly suitable
for labeling sensitive proteins in aqueous environments without the need for organic co-
solvents, thereby minimizing protein denaturation.[2]

Principle of Reaction: Click Chemistry

The labeling of proteins with Sulfo-Cy5 azide relies on the principles of click chemistry, a set of
reactions that are rapid, specific, and high-yielding.[4] The azide group on the dye does not
react with native functional groups found in proteins, ensuring that labeling only occurs at
specifically introduced alkyne sites.[4][5] This bio-orthogonal nature is fundamental to its utility
in complex biological systems.[6]

There are two primary methods for attaching Sulfo-Cy5 azide to alkyne-modified proteins:

o Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC): This is the most common form of
click chemistry.[5] It involves the reaction between a terminal alkyne and an azide, catalyzed
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by a copper(l) source, to form a stable triazole linkage.[4][5] The reaction is typically
performed in water, is insensitive to pH in the 4-11 range, and proceeds efficiently under mild
conditions.[4] A reducing agent, such as sodium ascorbate, is often included to maintain
copper in its active Cu(l) state.

 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that
is ideal for applications in living cells where copper toxicity is a concern.[3][7] In SPAAC, the
azide reacts with a strained cyclooctyne, such as DBCO or BCN, without the need for a
metal catalyst.[3][7]

Applications in Research

The specificity of the Sulfo-Cy5 azide labeling protocol enables a wide range of applications for
drug development professionals and researchers:

o Proteome Profiling: It is used in methods like Bio-Orthogonal Non-Canonical Amino Acid
Tagging (BONCAT) to label and identify newly synthesized proteins.[6] In this technique,
cells are fed an amino acid analog containing an alkyne group (e.g., L-
homopropargylglycine), which is incorporated into new proteins during translation. These
alkyne-tagged proteins can then be specifically labeled with Sulfo-Cy5 azide for visualization
or enrichment.[5][6]

o Post-Translational Modification (PTM) Analysis: Researchers can study PTMs like
glycosylation by metabolically labeling cells with an azide- or alkyne-modified sugar.[8] The
modified glycoproteins can then be tagged with Sulfo-Cy5 azide (or alkyne), allowing for their
specific detection and analysis.[8][9]

» Activity-Based Protein Profiling (ABPP): This technique uses clickable probes to identify the
active state of enzymes within a complex proteome. A probe containing an alkyne group can
be designed to bind covalently to the active site of a specific enzyme class, which is then
detected with Sulfo-Cy5 azide.[10]

o Live Cell Imaging: The membrane-permeable versions of Cy5-azide can be used for imaging
in living cells.[9] However, for selective labeling of cell-surface proteins, the hydrophilic
nature of Sulfo-Cy5 azide is advantageous as it minimizes passive diffusion across the cell
membrane.[7]
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Quantitative Data Summary

The following table summarizes the key properties and recommended parameters for Sulfo-
Cyanine5 azide.

Parameter Value Reference
Excitation Maximum (Aex) ~646 nm [9][11]
Emission Maximum (Aem) ~662 nm [9]
Molar Extinction Coefficient ~250,000 M~icm—1 [12][13]
Molecular Weight ~833 g/mol [12]
Recommended Dye/Protein

) 3:1t010:1 [14]
Molar Ratio
Recommended Protein

] 2-10 mg/mL [11]

Concentration
Reaction Time 8-16 hours (CuAAC) [14]
Storage (Lyophilized) -20°C, protected from light [1112]
Storage (Stock Solution) -20°C for up to 1-2 weeks [3][11]

Experimental Protocols
Protocol 1: Copper-Catalyzed Labeling of Alkyne-
Modified Proteins (CUAAC)

This protocol describes the general procedure for labeling a protein containing a terminal
alkyne group with Sulfo-Cy5 azide using a copper-catalyzed reaction.

A. Required Materials and Reagents
» Alkyne-modified protein in a buffer free of azides and primary amines (e.g., PBS, pH 7.4).

e Sulfo-Cyanine5 azide.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b14769643?utm_src=pdf-body
https://www.benchchem.com/product/b14769643?utm_src=pdf-body
https://www.medchemexpress.com/click-chemistry/labeling-and-fluorescence-imaging.html
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-sulfo-cyanine-5-nhs-ester-version-57aa230f4a.pdf
https://www.medchemexpress.com/click-chemistry/labeling-and-fluorescence-imaging.html
https://broadpharm.com/product/bp-22483
https://pmc.ncbi.nlm.nih.gov/articles/PMC3445270/
https://broadpharm.com/product/bp-22483
https://www.lumiprobe.com/protocols/protein-labeling-buffer-THPTA
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-sulfo-cyanine-5-nhs-ester-version-57aa230f4a.pdf
https://www.lumiprobe.com/protocols/protein-labeling-buffer-THPTA
https://www.lumiprobe.com/p/sulfo-cy55-azide
https://www.apexbt.com/sulfo-cy5-azide.html
https://www.medchemexpress.com/sulfo-cy5-azide.html
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-sulfo-cyanine-5-nhs-ester-version-57aa230f4a.pdf
https://www.benchchem.com/product/b14769643?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14769643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Anhydrous Dimethyl sulfoxide (DMSO) or nuclease-free water.

o Copper(ll) Sulfate (CuSOa).

 Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine
(TBTA) as a copper ligand.

e Sodium Ascorbate (freshly prepared).

 Purification column (e.g., Sephadex G-25 spin column) for removing excess dye.[11]

B. Preparation of Stock Solutions

» Protein Solution: Prepare the alkyne-modified protein at a concentration of 2-10 mg/mL in an
appropriate buffer (e.g., 1x PBS, pH 7.2-7.4).[11]

e Sulfo-Cy5 Azide (10 mM): Dissolve the required amount of Sulfo-Cy5 azide in anhydrous
DMSO or water to make a 10 mM stock solution.[14] Store protected from light.

o Copper Sulfate (50 mM): Dissolve CuSOas in nuclease-free water to a final concentration of
50 mM.

e THPTA Ligand (50 mM): Dissolve THPTA in nuclease-free water to a final concentration of
50 mM.

e Sodium Ascorbate (50 mM): Prepare a 50 mM solution of sodium ascorbate in nuclease-free
water. This solution must be made fresh immediately before use, as it oxidizes quickly.[14]

C. Step-by-Step Labeling Procedure

 In a microcentrifuge tube, combine the following reagents in order. The volume of the protein
solution should constitute no more than two-thirds of the final reaction volume.[14]

o Alkyne-modified protein solution.

o Sulfo-Cy5 azide stock solution (use a 3-10 fold molar excess relative to the protein).[14]

o Copper Sulfate stock solution (final concentration ~1 mM).
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o THPTA Ligand stock solution (final concentration ~1-2 mM).

o Vortex the tube gently to mix the components.

» Add the freshly prepared Sodium Ascorbate stock solution to initiate the reaction (final
concentration ~5 mM).

» Vortex the solution again. If the sample is sensitive to oxygen, purge the tube with an inert
gas like argon or nitrogen.[14]

 Incubate the reaction at room temperature for 8-16 hours, protected from light.[14]
D. Purification of the Labeled Protein
» Following incubation, remove the unreacted dye and other small molecules.

o Prepare a desalting spin column (e.g., Sephadex G-25) according to the manufacturer's
instructions.[11]

o Load the entire reaction mixture onto the column.

e Centrifuge the column to elute the labeled protein. The high molecular weight protein
conjugate will pass through, while the smaller dye molecules are retained.[15]

o Collect the purified, fluorescently labeled protein. Store at 4°C for short-term use or at -20°C
for long-term storage, protected from light.[16]

Visualizations
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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC).
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Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
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Caption: Conceptual workflow for BONCAT using Sulfo-Cy5 Azide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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